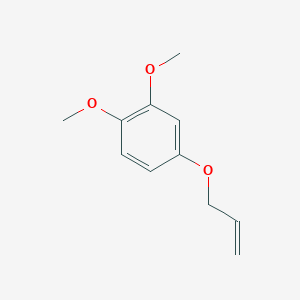

Allyl (3,4-dimethoxyphenyl) ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-4-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-7-14-9-5-6-10(12-2)11(8-9)13-3/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBVQAHSAWNALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272350 | |

| Record name | 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-64-5 | |

| Record name | 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Allyl 3,4 Dimethoxyphenyl Ether

Synthetic Methodologies

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3,4-dimethoxyphenol (B20763) (guaiacol) with a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks an allyl halide, typically allyl bromide. ias.ac.in Common bases used include potassium carbonate or sodium hydroxide. prepchem.com The reaction is often carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). walisongo.ac.idprepchem.com Variations of this method aim to improve yield and reaction conditions, for example, by using phase-transfer catalysis or solvent-free conditions. ias.ac.inmdpi.com

Spectroscopic and Physical Data

The characterization of this compound relies on a combination of spectroscopic methods and physical property measurements.

| Property | Data |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not readily available |

| ¹H NMR Spectroscopy | Expected signals include those for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the allyl group. researchgate.net |

| ¹³C NMR Spectroscopy | Expected signals correspond to the carbon atoms of the aromatic ring, the methoxy groups, and the allyl group. nih.gov |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |

This table is populated with expected data based on the compound's structure and typical values for similar compounds. Specific experimental data may vary.

Investigation of Rearrangement Mechanisms of Allyl 3,4 Dimethoxyphenyl Ether

Claisen Rearrangement: Fundamental Aspects as Applied to Allyl (3,4-dimethoxyphenyl) Ether

The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a concerted mechanism. libretexts.org For an allyl aryl ether, this involves the thermal conversion to an ortho-allylphenol. ucalgary.ca The reaction is intramolecular, meaning the allyl group migrates within the same molecule. ucalgary.ca

Thermal Activation and Reaction Kinetics of Rearrangement

The Claisen rearrangement of allyl aryl ethers is a thermally induced reaction, typically requiring elevated temperatures, often in the range of 100-250°C, to proceed without a catalyst. organic-chemistry.orglibretexts.orglibretexts.org The reaction kinetics are generally first-order, indicating that the rate is dependent on the concentration of the allyl ether. byjus.com

Table 1: General Conditions for Thermal Claisen Rearrangement of Allyl Aryl Ethers

| Parameter | Typical Range/Value |

| Temperature | 100 - 250 °C |

| Catalyst | None (thermal), or Lewis Acids (e.g., AlCl₃, ZnCl₂) |

| Solvent Polarity | Rate increases with polarity |

| Reaction Order | First-order |

Pericyclic Nature and Transition State Considerations

The Claisen rearrangement is classified as a libretexts.orglibretexts.org-sigmatropic shift, a type of pericyclic reaction that occurs through a cyclic transition state involving the concerted movement of six electrons (two from the allyl pi bond, two from the aromatic pi bond, and two from the ether C-O sigma bond). libretexts.orgchemrxiv.org This concerted mechanism means that bond breaking and bond formation occur simultaneously. libretexts.org

The transition state is highly ordered and is generally accepted to adopt a chair-like conformation, which is energetically favored over a boat-like conformation. organic-chemistry.org For this compound, the rearrangement proceeds through this six-membered cyclic transition state, leading to the formation of a non-aromatic intermediate, a dienone. This intermediate then rapidly tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.orgucalgary.calibretexts.org The aromatic character of the transition state is suggested by the involvement of six electrons, which is reminiscent of aromatic systems. libretexts.orglibretexts.org

Regioselectivity in the Rearrangement of this compound

Regioselectivity refers to the preference for the allyl group to migrate to a specific position on the aromatic ring. In the case of this compound, the positions available for migration are the ortho and para positions relative to the ether linkage.

Preferential Ortho Rearrangement in Monosubstituted Allyl Phenyl Ethers

In the absence of blocking substituents at the ortho positions, the Claisen rearrangement of allyl phenyl ethers typically yields the ortho-substituted phenol as the major product. libretexts.orgucalgary.ca This is due to the proximity of the allyl group to the ortho positions in the preferred conformation of the starting material. The reaction proceeds through a libretexts.orglibretexts.org-sigmatropic shift directly to the ortho position. libretexts.org

Influence of Dimethoxy Substitution Pattern on Ortho-Para Selectivity in Rearrangement

The presence of substituents on the aromatic ring significantly influences the regioselectivity of the Claisen rearrangement. In the case of this compound, there are two electron-donating methoxy (B1213986) groups at the meta and para positions relative to the ether oxygen.

Electron-donating groups, such as a methoxy group, at the meta-position have been observed to direct the rearrangement to the para-position. libretexts.org Conversely, substituents on the aromatic ring, in general, have a smaller effect on the reaction barrier compared to substituents on the allyl or vinyl group. rsc.org For this compound, the 3-methoxy group is meta and the 4-methoxy group is para to the allyloxy group. The 4-methoxy group is an electron-donating group that will increase the electron density at the ortho positions (2 and 6 positions), potentially favoring ortho rearrangement. The 3-methoxy group, being meta, will also influence the electron distribution in the ring. The interplay of these two substituents will determine the final ortho-para selectivity. Generally, electron-donating groups favor migration to the carbon with higher electron density. chemrxiv.org

If both ortho positions are blocked, the rearrangement occurs preferentially at the para position through a two-step process involving a Cope rearrangement. organic-chemistry.org While the ortho positions of this compound are not blocked, the electronic effects of the methoxy groups will be the primary determinant of the product distribution.

Factors Governing Regiochemical Outcomes: Electronic and Steric Effects

The regiochemical outcome of the Claisen rearrangement is governed by a combination of electronic and steric effects.

Steric Effects: Steric hindrance can also play a role in determining the regioselectivity. If a substituent at the ortho position is particularly bulky, it can hinder the approach of the allyl group, leading to a preference for rearrangement at the less hindered ortho position or the para position. stackexchange.comcapes.gov.br In this compound, the methoxy groups are not excessively large, and computational studies on similar systems have suggested that electronic effects are often more significant than steric effects in determining the regioselectivity of the Claisen rearrangement of meta-substituted allyl aryl ethers. stackexchange.com

Table 2: Summary of Factors Influencing Regioselectivity

| Factor | Influence on this compound Rearrangement |

| Electronic Effects | The two electron-donating methoxy groups increase the reactivity of the aromatic ring. The 4-methoxy group activates the ortho positions, while the 3-methoxy group may favor para migration. The final product distribution depends on the balance of these effects. |

| Steric Effects | The methoxy groups are not significantly bulky, so steric hindrance is likely a minor factor compared to the electronic effects in directing the rearrangement. |

Competing Rearrangement Pathways and Concomitant Reactions

The thermal rearrangement of allyl aryl ethers, known as the Claisen rearrangement, is a pericyclic reaction that typically yields ortho-substituted phenols. However, the substitution pattern on the aromatic ring can lead to alternative reaction pathways, including para-substituted products and various side reactions. In the case of this compound, the electron-donating nature of the methoxy groups plays a crucial role in directing the rearrangement and enabling competing pathways.

Observation of Para Rearrangement in Related Allyl Dimethoxyphenyl Ethers

The classical Claisen rearrangement involves a nih.govnih.gov-sigmatropic shift of the allyl group to an ortho position of the aromatic ring. This proceeds through a concerted mechanism, forming a dienone intermediate which then tautomerizes to the aromatic phenol. libretexts.orgucalgary.ca However, when both ortho positions are blocked, the reaction can proceed to the para position, often through a subsequent Cope rearrangement of the initially formed ortho-intermediate. organic-chemistry.org

For allyl aryl ethers with electron-donating substituents, such as the methoxy groups in this compound, there is an observed tendency to favor rearrangement to the para position even when an ortho position is available. wikipedia.orglibretexts.org This regioselectivity is attributed to the increased electron density at the para position, which can effectively compete with the ortho position in the electrophilic attack of the allyl group. Studies on various meta-substituted allyl phenyl ethers have shown that electron-donating groups generally favor migration to the position further from the substituent. chemrxiv.org In the context of this compound, the methoxy groups at the 3- and 4-positions work in concert to activate the aromatic ring, influencing the distribution between ortho and para-allyl products.

The general trend for the influence of substituents on the regioselectivity of the aromatic Claisen rearrangement is summarized in the table below.

| Substituent Nature at meta-position | Favored Position of Allyl Migration | Product Distribution Example (for a generic meta-substituted allyl phenyl ether) |

| Electron-donating (e.g., Methoxy) | Para-position | 69% para product |

| Electron-withdrawing (e.g., Bromo) | Ortho-position | 71% ortho product |

This table illustrates the general directing effects of meta-substituents on the aromatic Claisen rearrangement. wikipedia.org

Mechanisms of Diallylation and Other Side Product Formation

Under the conditions required for the Claisen rearrangement, particularly at elevated temperatures, the formation of side products through various secondary reactions is not uncommon. One such side reaction is diallylation, where two allyl groups are introduced onto the aromatic ring.

The formation of diallylated products can occur through several proposed mechanisms. One pathway involves the initial formation of the mono-allylated phenol, which can then undergo a second allylation reaction. This subsequent allylation can occur if unreacted allyl ether is still present or if there is an intermolecular transfer of an allyl group.

Another potential mechanism for diallylation involves the disproportionation of the mono-allylated product. In this scenario, two molecules of the mono-allyl phenol react, with one transferring its allyl group to the other, resulting in a diallylated phenol and the corresponding demethylated phenol (catechol derivative).

Furthermore, the initially formed rearranged phenol can react with another molecule of the starting allyl ether. The phenolic hydroxyl group of the product can act as a nucleophile, attacking the allyl group of a starting ether molecule in an intermolecular fashion, leading to the formation of a diallylated ether product and a molecule of the corresponding phenol.

Besides diallylation, other side reactions can include the cleavage of the allyl ether to form 3,4-dimethoxyphenol (B20763) (eugenol) and propene, or the isomerization of the allyl group to a propenyl group, leading to the formation of propenyl-substituted phenols. The specific conditions of the reaction, such as temperature, solvent, and the presence of any catalysts, can significantly influence the prevalence of these side reactions.

Derivatives and Structural Transformations Resulting from Allyl 3,4 Dimethoxyphenyl Ether Rearrangement

Isolation and Characterization of Phenolic Intermediates Following Rearrangement

The Claisen rearrangement of an allyl aryl ether, when heated, results in an intramolecular rearrangement to form an o-allylphenol. libretexts.org This reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state, where a new carbon-carbon bond is formed between the third carbon of the allyl group and the ortho position of the benzene (B151609) ring, concurrently with the cleavage of the ether's carbon-oxygen bond. libretexts.orglibretexts.org

In the case of Allyl (3,4-dimethoxyphenyl) ether, the rearrangement is expected to yield phenolic intermediates where the allyl group has migrated to one of the ortho positions of the aromatic ring. The two possible phenolic intermediates are:

2-allyl-3,4-dimethoxyphenol

6-allyl-3,4-dimethoxyphenol

The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which then undergoes a proton shift to restore the aromaticity of the ring in the final o-allylphenol product. libretexts.org The isolation of these phenolic intermediates would typically involve chromatographic techniques to separate the isomers, and their characterization would be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of the phenolic hydroxyl group and the repositioned allyl group.

Post-Rearrangement Functionalization: Methylation of Phenolic Products

The phenolic intermediates obtained from the rearrangement of this compound can undergo further functionalization. A common reaction is the methylation of the newly formed phenolic hydroxyl group to yield trimethoxyallylbenzene isomers. This can be achieved by treating the phenolic product with a methylating agent, such as dimethyl sulphate, in the presence of a base like potassium carbonate in a suitable solvent like anhydrous acetone (B3395972). google.com

This methylation step converts the phenolic hydroxyl group into a methoxy (B1213986) group, resulting in the formation of a trimethoxy-substituted allylbenzene. The specific isomers formed would depend on the structure of the phenolic intermediate being methylated.

Synthesis of Trimethoxyallylbenzene Isomers from this compound

The rearrangement and subsequent methylation of this compound provide a pathway to certain trimethoxyallylbenzene isomers. These compounds are part of a larger family of phenylpropanoids, which includes naturally occurring compounds like asarone (B600218) and elemicin (B190459).

Asarone, specifically β-asarone, is chemically known as 2,4,5-trimethoxy-(Z)-1-propenylbenzene. nih.gov While it is a trimethoxy-substituted phenylpropanoid, its substitution pattern is not directly achievable through the simple rearrangement and methylation of this compound. However, the study of asarone and its derivatives provides insight into the chemical reactivity of this class of compounds. For instance, β-asarone can be subjected to nitration to yield nitro derivatives with enhanced cytotoxic activities. nih.gov The chemical structure of asarone isomers plays a significant role in their metabolic activation and potential genotoxicity, which often involves the formation of epoxide intermediates from the side chain. researchgate.net

Elemicin is another naturally occurring trimethoxyallylbenzene, with the chemical structure 3,4,5-trimethoxyallylbenzene. nih.gov Similar to asarone, the direct synthesis of elemicin from this compound via rearrangement and methylation is not straightforward due to the resulting substitution pattern.

However, synthetic routes to elemicin have been developed from other precursors. One such method involves the methylation of a dihydroxy compound using dimethyl sulphate and potassium carbonate in an anhydrous acetone solution. google.com Another reported synthesis starts with eugenol (B1671780), which is converted to 5-hydroxy eugenol through ortho-oxidation, and subsequent methylation of this intermediate yields elemicin. google.com Elemicin is a constituent of various plants and its metabolism in the body involves reactions such as demethylation, hydroxylation, and allyl rearrangement. nih.govnih.gov

Structure-Reactivity Relationships in Derived Compounds and Analogues

The structure of trimethoxyallylbenzenes and related compounds significantly influences their chemical reactivity and biological activity. The interplay between the allyl side chain and the methoxy groups on the aromatic ring is crucial.

The allyl side chain is a key site for metabolic activation in many alkenylbenzenes. researchgate.net For elemicin, metabolic reactions include hydroxylation at the 1'-position of the allyl chain, which is a critical step that can lead to the formation of reactive metabolites. nih.govresearchgate.net The methoxy groups also influence the reactivity of the molecule. For example, the O-demethylation of elemicin is a prominent metabolic pathway. nih.gov

In the case of asarone, the position of the double bond in the side chain (propenyl vs. allyl) and the stereochemistry (α- vs. β-asarone) affect its biological properties. nih.gov The genotoxicity of asarone isomers is often linked to the formation of side-chain epoxides. researchgate.net Chemical modifications, such as the introduction of a nitro group in asarone derivatives, have been shown to significantly alter their cytotoxic effects, highlighting the importance of the electronic properties of the substituents on the aromatic ring. nih.gov The relationship between the electron density of the aromatic ring and its reactivity in electrophilic substitution reactions is a fundamental aspect of the chemistry of these compounds. nih.gov

Spectroscopic and Chromatographic Methodologies for Analysis of Allyl 3,4 Dimethoxyphenyl Ether Transformations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Rearrangement Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. In the context of allyl (3,4-dimethoxyphenyl) ether transformations, such as the Claisen rearrangement, ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of the nuclei.

The Claisen rearrangement of allyl aryl ethers results in the migration of the allyl group from the ether oxygen to a carbon atom on the aromatic ring, typically at the ortho position. wikipedia.org This structural change leads to distinct and predictable shifts in the NMR spectrum. For instance, the disappearance of the signals corresponding to the O-CH₂ protons of the allyl ether and the appearance of signals for a new C-CH₂ group attached to the aromatic ring are clear indicators of the rearrangement.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum of the starting material, this compound, would show characteristic signals for the aromatic protons, the two methoxy (B1213986) groups, and the three distinct protons of the allyl group (vinylic and allylic). Following rearrangement to the ortho-allyl phenol (B47542), the aromatic region of the spectrum becomes more complex due to the change in substitution pattern. A new signal for the phenolic hydroxyl proton also appears, which is often broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbon attached to the ether oxygen in the starting material resonates at a specific chemical shift. After rearrangement, this signal shifts upfield, consistent with the formation of a phenolic C-OH group. Concurrently, a new aliphatic CH₂ signal appears, and the aromatic carbon that has been allylated shows a significant shift.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Allyl Aryl Ether and its Rearrangement Product. (Note: These are generalized values for a representative allyl phenyl ether system and may vary for the specific dimethoxy-substituted compound.)

| Proton Type | Allyl Phenyl Ether | 2-Allylphenol |

| Ar-H | 6.8-7.3 | 6.7-7.2 |

| =CH- | 5.9-6.1 | 5.9-6.1 |

| =CH₂ | 5.2-5.4 | 5.0-5.2 |

| O-CH₂ / Ar-CH₂ | 4.5-4.6 | 3.3-3.5 |

| OH | - | 4.8-5.5 |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Allyl Phenyl Ether and its Rearrangement Product. (Note: These are generalized values for a representative allyl phenyl ether system and may vary for the specific dimethoxy-substituted compound.) chemicalbook.com

| Carbon Type | Allyl Phenyl Ether | 2-Allylphenol |

| C-O (Aromatic) | 158-160 | 153-155 |

| Ar-C | 114-130 | 115-130 |

| =CH- | 132-134 | 136-138 |

| =CH₂ | 117-119 | 115-117 |

| O-CH₂ / Ar-CH₂ | 68-70 | 35-37 |

Gas-Liquid Chromatography (GLC) for Quantitative Analysis and Separation of Isomeric Mixtures

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for separating and quantifying volatile compounds in a mixture. In the analysis of this compound transformations, GLC is particularly useful for monitoring reaction progress and determining the relative amounts of starting material, rearranged products, and any side products.

The separation in GLC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property for a given set of chromatographic conditions and can be used for identification.

Detailed Research Findings:

Quantitative Analysis: By using an internal standard and creating calibration curves, the concentration of each component in a reaction mixture can be accurately determined. This is crucial for calculating reaction yields and studying reaction kinetics.

Separation of Isomers: The Claisen rearrangement can potentially lead to the formation of both ortho- and para-rearranged products. These positional isomers often have slightly different boiling points and polarities, allowing for their separation by GLC. nih.gov The choice of stationary phase is critical for achieving optimal resolution.

Retention Indices: For more robust identification, retention indices can be calculated. These indices normalize the retention times to those of a series of n-alkane standards, making the data less dependent on minor variations in chromatographic conditions and more readily comparable between different laboratories. nih.gov

Table 3: Hypothetical GLC Retention Data for an Isomeric Mixture. (Note: The exact retention times will depend on the specific column, temperature program, and carrier gas flow rate used.)

| Compound | Retention Time (min) |

| This compound | 8.5 |

| 2-Allyl-4,5-dimethoxyphenol | 10.2 |

| 4-Allyl-2,3-dimethoxyphenol | 10.8 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion can then fragment into smaller, charged species. The pattern of these fragments is often unique to a particular molecule and can be used as a "molecular fingerprint."

Detailed Research Findings:

Molecular Ion Peak: The peak with the highest m/z value in an EI mass spectrum usually corresponds to the molecular ion (M⁺•), which provides the molecular weight of the compound. For this compound and its rearrangement products, the molecular weight will be the same, confirming the isomeric relationship.

Fragmentation Patterns: The way a molecule breaks apart upon ionization can reveal significant structural information. For aryl ethers, common fragmentation pathways include cleavage of the ether bond and rearrangements. miamioh.edulibretexts.org The fragmentation of this compound would likely involve the loss of the allyl group (C₃H₅•) or fragments thereof. The rearrangement product, an allyl-substituted phenol, would exhibit different fragmentation patterns, potentially involving cleavages characteristic of phenols and benzylic C-C bond scission. nih.govlibretexts.org The presence of methoxy groups will also influence the fragmentation, with potential loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). miamioh.edu

Table 4: Expected Key Fragments in the Mass Spectrum of this compound and its Rearrangement Product.

| m/z Value | Possible Fragment Ion | Origin |

| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 153 | [M - C₃H₅]⁺ | Loss of the allyl radical |

| 137 | [C₈H₉O₂]⁺ | Fragment from the dimethoxyphenyl portion |

| 41 | [C₃H₅]⁺ | Allyl cation |

Advanced Chromatographic Techniques for High-Resolution Separation of Reaction Mixtures

While GLC is a robust technique, more advanced chromatographic methods may be necessary for particularly complex reaction mixtures or for preparative-scale separations.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative to GLC, particularly for compounds that are not sufficiently volatile or are thermally labile. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is well-suited for separating the components of the reaction mixture based on their polarity. The rearrangement product, with its free hydroxyl group, will generally be more polar than the starting ether and thus have a shorter retention time on a reversed-phase column.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of MS. nih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each peak in the chromatogram, providing a high degree of confidence in the identification of each component in the mixture, including trace impurities.

Preparative Chromatography: For the isolation of pure samples of the rearrangement products for further study, preparative chromatography is employed. This can be either preparative GC or, more commonly, preparative HPLC or column chromatography on silica (B1680970) gel or alumina. These techniques use larger columns and higher sample loadings to isolate milligram to gram quantities of the desired compounds.

The selection of the appropriate analytical methodology or combination of techniques is dictated by the specific goals of the analysis, whether it be the unambiguous identification of a new product, the precise quantification of isomeric ratios, or the isolation of pure compounds for further characterization.

Theoretical and Computational Studies on Allyl 3,4 Dimethoxyphenyl Ether Reactivity

Quantum Chemical Calculations for Mechanistic Insights into Rearrangement Pathways

Quantum chemical calculations, especially Density Functional Theory (DFT), have been extensively used to model the Claisen rearrangement. These methods allow for the precise calculation of the electronic structure and energies of reactants, transition states, and products, offering deep insights into the reaction mechanism. researchgate.net The rearrangement of an allyl aryl ether is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org

The aromatic Claisen rearrangement proceeds through a concerted, though often asynchronous, six-membered cyclic transition state. libretexts.orglibretexts.org Computational studies characterize this transition state by locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in vibrational analysis. researchgate.net This imaginary frequency corresponds to the vibrational mode of the simultaneous C-O bond cleavage and C-C bond formation.

The initial rearrangement leads to a non-aromatic ketone intermediate, a dienone, which then rapidly tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.orglibretexts.org The direct detection of this fleeting ketone intermediate is challenging experimentally but has been achieved under specific conditions, confirming its existence as predicted by theoretical models. nih.gov

Bonding Evolution Theory (BET), which combines topological analysis of the Electron Localization Function (ELF) with catastrophe theory, provides a detailed description of the bond-breaking and bond-forming processes. researchgate.netrsc.org Studies on allyl phenyl ether show the reaction mechanism consists of several distinct steps, including the initial cleavage of the C-O bond and the subsequent formation of the C-C bond between the allyl group and the aromatic ring. researchgate.netrsc.org

Table 1: Representative Calculated Bond Distances in the Transition State of the Claisen Rearrangement of an Allyl Aryl Ether Note: These are typical values for related allyl phenyl ethers, calculated using DFT methods, to illustrate the nature of the transition state.

| Parameter | Bond | Typical Calculated Distance (Å) | Description |

| Breaking Bond | C(aryl)-O | ~2.0 - 2.2 Å | Elongated relative to the reactant ether C-O bond (~1.4 Å). |

| Forming Bond | C(allyl)-C(ortho) | ~2.1 - 2.3 Å | Represents the incipient carbon-carbon bond. |

This table presents generalized data from computational studies on similar aromatic Claisen rearrangements.

Computational methods are crucial for determining the energetic profiles and activation barriers (ΔG‡) for competing reaction pathways. For asymmetrically substituted aryl allyl ethers like Allyl (3,4-dimethoxyphenyl) ether, rearrangement can occur at either of the two inequivalent ortho positions or the para position.

The acs.orgacs.org-sigmatropic rearrangement is the rate-determining step. rsc.org DFT calculations can accurately predict the Gibbs free energy of activation for these pathways. The relative heights of these energy barriers determine the regioselectivity of the reaction. For instance, computational studies on related aryl propargyl ethers have shown that the Gibbs free energy barrier for the rate-determining acs.orgacs.org-sigmatropic shift is in the range of 29-38 kcal/mol, which aligns well with experimental findings. rsc.orgnsf.gov The preference for one pathway over another is dictated by both steric and electronic factors within the transition state.

Table 2: Illustrative Calculated Activation Energies for Claisen Rearrangements of Substituted Aryl Ethers Note: These values are for analogous systems and demonstrate the typical energy barriers involved.

| Reactant System | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference Pathway |

| Aryl Propargyl Ether | M06/6-31+G**//B3LYP/6-31+G* | 37.9 | Benzofuran formation |

| Aryl Propargyl Ether | B97X-D | 29.1 - 32.6 | Competing cascades |

| Benzyl Vinyl Ether | CBS-QB3 | 40.1 | acs.orgacs.org-rearrangement |

This table is a compilation of data from various computational studies on related rearrangements to provide context for the energetic scale. rsc.orgnsf.govuq.edu.au

Prediction of Regioselectivity Using Density Functional Theory (DFT) and Other Computational Models

DFT calculations have proven to be a reliable tool for predicting the regioselectivity of the aromatic Claisen rearrangement. acs.org The outcome is largely governed by the electronic nature of the substituents on the aromatic ring. wikipedia.orgrsc.org

In this compound, the two methoxy (B1213986) groups significantly influence the reaction's regioselectivity. Methoxy groups are strong electron-donating groups. wikipedia.org

The 4-methoxy group (para to the ether linkage) is a powerful ortho, para-director. It activates the positions ortho to it (positions 3 and 5) for electrophilic attack. In the context of the Claisen rearrangement, this electronic donation stabilizes the transition state for rearrangement at the ortho position (position 2).

The 3-methoxy group (meta to the ether linkage) also influences the electron distribution. Studies on meta-substituted allyl aryl ethers show that electron-donating groups generally favor migration to the position further from the substituent (i.e., the 6-position over the 2-position). rsc.orgchemrxiv.org

Therefore, for this compound, there is a directing competition. The powerful activating effect of the 4-methoxy group strongly favors rearrangement to the available ortho positions (2 and 6). The 3-methoxy group would slightly disfavor the 2-position relative to the 6-position. Computational models predict the final product ratio by calculating the activation energy barriers for rearrangement to each possible site (ortho- and para-). The pathway with the lower energy barrier will be the major product. It is generally found that the carbon atom that forms the major isomer has a higher negative charge in the reactant molecule. chemrxiv.org

Table 3: General Influence of Substituents on Aromatic Claisen Rearrangement Regioselectivity

| Substituent Type at meta-position | Electronic Effect | Preferred Rearrangement Position |

| Methoxy (-OCH₃) | Electron-Donating | para (or ortho, away from substituent) |

| Halogen (-Br, -Cl) | Electron-Withdrawing (Inductive) | ortho (or ortho, toward substituent) |

This table is based on general findings for meta-substituted allyl aryl ethers. wikipedia.orgrsc.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

While quantum chemical calculations on static structures are excellent for understanding reaction energetics, molecular dynamics (MD) simulations provide insights into the dynamic aspects of the reaction. MD simulations model the movement of atoms over time, allowing for the exploration of conformational landscapes and the influence of solvent.

For this compound, the flexibility of the allyl chain is critical. The reactant must adopt a specific conformation to achieve the cyclic transition state. MD simulations can explore the conformational preferences of the allyl group and determine the free energy cost of achieving the reactive conformation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful. researchgate.net In this approach, the reacting core of the molecule (the ether and aromatic ring) is treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics. This method allows for the explicit study of solvent effects on the reaction barrier and dynamics. For example, simulations have shown that polar solvents can accelerate the Claisen rearrangement by stabilizing the polar transition state. wikipedia.org Born–Oppenheimer molecular dynamics (BOMD) can also be used to simulate the reaction trajectory and observe the electronic and geometric rearrangements as they occur under pressure or other conditions. nih.gov

Synthetic Utility and Applications of Allyl 3,4 Dimethoxyphenyl Ether in Complex Molecule Synthesis

Role as a Key Building Block in the Construction of Natural Products

Allyl (3,4-dimethoxyphenyl) ether is a pivotal precursor in the synthesis of several classes of natural products, particularly lignans (B1203133) and various phenylpropanoids. The key transformation is often a thermal or Lewis acid-catalyzed Claisen rearrangement, which converts the ether into 4-allyl-2,3-dimethoxyphenol, a more complex and functionalized intermediate.

One of the most notable examples is its role in the biomimetic synthesis of Carpanone (B1204028) . wikipedia.org Carpanone is a complex hexacyclic lignan (B3055560) isolated from Carpano trees. wikipedia.org The synthesis hinges on the initial Claisen rearrangement of an allyl aryl ether to produce an ortho-allylphenol. This intermediate then undergoes an oxidative dimerization, followed by an intramolecular Diels-Alder reaction to construct the intricate cage-like structure of carpanone in a highly efficient manner. wikipedia.orgnih.gov While the original synthesis by Chapman started from sesamol, the initial steps involve creating an allyl aryl ether which then rearranges, a pathway for which this compound is a direct analogue. wikipedia.orgsciencemadness.org

The 3,4-dimethoxyphenyl motif is a common structural feature in numerous lignans , a large class of natural products with diverse biological activities. nih.govgoogle.com The product of the Claisen rearrangement of this compound is a substituted ortho-allylphenol, which is a primed precursor for the oxidative coupling reactions that form the core structure of many lignans. nih.gov

Furthermore, derivatives of this ether are instrumental in synthesizing compounds like Asarone (B600218) . β-Asarone, for instance, is the primary component of Acorus calamus oil and features a (Z)-propenyl group instead of an allyl group. nih.gov Synthetic strategies often involve the isomerization of the allyl group of a precursor into the more thermodynamically stable propenyl group. Subsequent functionalization, such as nitration or oxidation of the propenyl chain, has been explored to create novel derivatives with potential anticancer activities. nih.govresearchgate.net The conversion of the related natural product β-asarone into other natural products like asaronaldehyde and 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane has also been demonstrated, showcasing the synthetic potential of this class of phenylpropanoids. nih.gov

| Natural Product Class | Key Intermediate from this compound | Subsequent Key Reactions | Ref. |

| Lignans (e.g., Carpanone) | 4-allyl-2,3-dimethoxyphenol | Oxidative Coupling, Diels-Alder Cycloaddition | wikipedia.org, nih.gov |

| Phenylpropanoids (e.g., Asarone derivatives) | 4-allyl-2,3-dimethoxyphenol | Isomerization, Oxidation, Nitration | researchgate.net, nih.gov, nih.gov |

Precursor for the Synthesis of Novel Organic Scaffolds

The reactivity of this compound makes it an excellent starting point for the generation of novel and complex organic scaffolds that are not readily accessible through other means. The initial Claisen rearrangement provides access to a highly functionalized phenol (B47542), which can be elaborated upon to create diverse molecular architectures.

A powerful strategy involves combining the Claisen rearrangement with olefin metathesis. mdpi.com For example, researchers have utilized a Claisen rearrangement/ring-closing metathesis (RCM) sequence to construct complex polycyclic systems. Starting from substituted allyl aryl ethers, the initial rearrangement creates an ortho-allylphenol. If a second allyl group is introduced, a subsequent RCM reaction can forge new carbocyclic or heterocyclic rings, leading to scaffolds such as benzofurans and 2H-chromenes . mdpi.com This methodology provides a modular and efficient route to libraries of compounds with significant structural diversity.

This approach has been extended to the synthesis of highly ordered, C3-symmetric, star-shaped molecules. mdpi.com The synthesis begins with the formation of a central core, followed by the introduction of multiple this compound units. A sequence of Claisen rearrangements and olefin metathesis reactions then stitches the units together, creating large, well-defined macromolecular scaffolds with potential applications in materials science and medicinal chemistry. mdpi.com The resulting scaffolds often contain multiple oxepine ring systems, which are challenging to synthesize via traditional methods.

The fundamental transformation of the linear ether into the ortho-substituted phenol itself represents the creation of a new, more complex scaffold that can be derivatized in numerous ways. The newly introduced allyl and hydroxyl groups serve as handles for further functionalization, including etherification, esterification, and various coupling reactions, opening avenues to a wide array of novel structures. organic-chemistry.orgbyjus.com

Methodological Advancements in Organic Synthesis Driven by this compound Chemistry

The unique chemical properties of this compound and related compounds have spurred the development and refinement of several important synthetic methodologies.

Claisen Rearrangement: The aromatic Claisen rearrangement is a cornerstone transformation for allyl aryl ethers. organic-chemistry.orgbyjus.comlibretexts.org It is a sciencemadness.orgsciencemadness.org-sigmatropic rearrangement that proceeds through a concerted, pericyclic transition state, leading to the specific formation of the ortho-allylphenol. libretexts.org The reaction is typically performed thermally, but significant methodological advancements have focused on catalysis. The use of Lewis acids, for example, can dramatically accelerate the reaction rate and allow for lower reaction temperatures. princeton.edu Density Functional Theory (DFT) studies have been employed to understand the reaction mechanism and the factors controlling regioselectivity in substituted systems. researchgate.net

Olefin Metathesis: The allyl group is an ideal substrate for olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. Ring-closing metathesis (RCM) of di-allyl systems derived from the initial ether has been used to synthesize cyclic compounds. mdpi.com Cross-metathesis (CM) offers another avenue for functionalization, allowing the allyl group to be coupled with other olefins to introduce new functional groups and extend carbon chains. researchgate.netrsc.org While olefin migration can be a competing side reaction, conditions have been developed to control the isomerization, making metathesis a reliable tool for modifying molecules like this compound. researchgate.netrsc.org

Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the allyl group. While not extensively documented for this compound itself, the hydroformylation of related substrates like allylbenzene, allyl acetate, and other allyl ethers is well-established. researchgate.netresearchgate.netnih.gov Rhodium-based catalysts are commonly used and can be tuned with specific ligands to control the regioselectivity, favoring either the linear or branched aldehyde product. researchgate.net This methodology provides a direct route to aldehydes, which are versatile intermediates for synthesizing amines, alcohols, and carboxylic acids.

Other Functionalizations: The allyl group is amenable to a wide range of other transformations. The thiol-ene reaction, a "click" chemistry process, allows for the efficient and selective addition of thiols to the double bond, providing a route to sulfur-containing scaffolds. nih.govnih.gov Additionally, the double bond can undergo various oxidation reactions, such as dihydroxylation, to introduce new stereocenters and functional groups. nih.gov

| Synthetic Method | Transformation | Key Features & Advancements |

| Claisen Rearrangement | Allyl aryl ether → ortho-Allylphenol | Thermal or Lewis acid-catalyzed; sciencemadness.orgsciencemadness.org-sigmatropic; high stereocontrol. |

| Olefin Metathesis | C=C bond formation | Ring-closing (RCM) and cross-metathesis (CM); catalyzed by Ru-based complexes. |

| Hydroformylation | Alkene → Aldehyde | Rh-catalyzed; addition of H and CHO; regioselectivity control with ligands. |

| Thiol-Ene Reaction | Alkene + Thiol → Thioether | "Click" chemistry; high efficiency and selectivity. |

| Oxidation | Alkene → Diol, etc. | Dihydroxylation, epoxidation; introduces new functional groups. |

Future Research Directions in Allyl 3,4 Dimethoxyphenyl Ether Chemistry

Exploration of Catalytic and Stereoselective Rearrangement Systems

A primary focus of future research on Allyl (3,4-dimethoxyphenyl) ether lies in the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org This thermal rearrangement of an allyl aryl ether typically requires high temperatures to proceed. wikipedia.orglibretexts.orglibretexts.org For this compound, this reaction would yield 4-allyl-2,3-dimethoxyphenol. The development of efficient catalytic systems is crucial for lowering the reaction temperature and improving selectivity.

The aromatic Claisen rearrangement proceeds through a concerted, intramolecular rsc.orgrsc.org-sigmatropic rearrangement, initially forming a non-aromatic cyclohexadienone intermediate which then tautomerizes to the ortho-allylphenol. wikipedia.orglibretexts.orglibretexts.org

Future investigations will likely concentrate on the following areas:

Lewis and Brønsted Acid Catalysis: While acid catalysis has been shown to accelerate the Claisen rearrangement, issues such as side reactions, like the addition of the acid to the product's double bond, need to be addressed. rsc.org Research into milder and more selective acid catalysts is ongoing. The use of trifluoroacetic acid has been studied, showing that the reaction rate is sensitive to co-solvents and water concentration. rsc.org

Metal Salt Catalysis: Various metal salts have shown promise in catalyzing the Claisen rearrangement. Bismuth(III) triflate has been noted as an effective catalyst, although its efficiency can be solvent-dependent. google.com A significant advancement has been the use of alkaline-earth-metal triflate and triflimide salts (e.g., Mg, Ca, Sr, Ba), which can catalyze the reaction effectively, sometimes even in the absence of a solvent. google.com

Stereoselective Rearrangements: A key challenge and a significant area for future work is the development of catalytic enantioselective Claisen rearrangements. nih.gov Achieving high levels of stereocontrol would provide access to chiral building blocks that are valuable in the synthesis of complex natural products and pharmaceuticals. This involves designing chiral catalysts that can effectively control the facial selectivity of the rearrangement.

| Catalyst Type | Example(s) | Key Research Findings |

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Rate increases with TFA concentration but can be affected by water and co-solvents; can lead to side reactions. rsc.org |

| Metal Triflates | Bismuth(III) Triflate, Scandium Trifluoromethanesulfonate | Efficient catalysis, but performance can be highly dependent on the choice of solvent (e.g., acetonitrile). google.com |

| Alkaline-Earth-Metal Salts | Magnesium, Calcium, Strontium, and Barium Triflimides/Triflates | Effective catalysts that can work under solvent-free conditions, offering a greener alternative. google.com |

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly guiding synthetic strategies, and the chemistry of this compound is no exception. Future research will prioritize the development of more sustainable and environmentally benign methods for its synthesis and subsequent transformations.

Key areas of focus include:

Sustainable Solvents: Moving away from volatile and hazardous organic compounds is a major goal. Research into the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for reactions involving similar structures has shown improved yields and simplified processes. mdpi.com The use of ionic liquids and deep eutectic solvents is also a promising avenue. google.comunizar.es

Photocatalysis: Visible-light photocatalysis offers a green method for activating C(sp³)–H bonds. rsc.org This approach could enable the selective functionalization of the ether's alkyl portions under mild conditions, using household fluorescent light bulbs as the energy source. rsc.org This avoids the need for harsh reagents and high temperatures.

Catalyst Recycling: For metal-catalyzed reactions, the development of heterogeneous catalysts or methods for recycling homogeneous catalysts is essential for reducing waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes exploring multicomponent reactions and tandem processes that reduce the number of synthetic steps and purification stages. researchgate.net

Investigation of Novel Reaction Pathways and Derivatives

Beyond the Claisen rearrangement, this compound is a versatile substrate for exploring a wide range of chemical transformations and synthesizing novel derivatives with potentially valuable properties.

Future research directions include:

Functionalization of the Allyl Group: The double bond in the allyl group is a key site for functionalization. Epoxidation of the double bond can lead to the formation of oxiranes, which are versatile intermediates for further reactions. mdpi.com Other potential transformations include hydroformylation, oxidation, and addition reactions.

Synthesis of Hybrid Molecules: There is growing interest in creating hybrid molecules by linking the eugenol (B1671780) scaffold to other bioactive moieties. nih.gov For instance, incorporating a 1,2,3-triazole ring through click chemistry has been shown to enhance the biological activities of the resulting compounds. nih.gov Similar strategies could be applied to this compound to create new derivatives.

Polymerization: As a derivative of eugenol, this compound could serve as a monomer for the synthesis of sustainable polymers. rsc.orgresearchgate.net Research in this area would focus on developing polymerization methods and characterizing the properties of the resulting materials for applications such as coatings or thermosets. researchgate.net

Metal-Complex Mediated Reactions: The use of transition metals can unlock novel reaction pathways. For example, dipalladated derivatives of similar aromatic compounds have been synthesized and shown to undergo unique reactions, such as CO insertion, leading to complex polycyclic organic ligands. acs.org

| Derivative Type | Synthetic Strategy | Potential Application |

| Epoxides | Epoxidation of the allyl double bond (e.g., with m-CPBA). mdpi.com | Versatile synthetic intermediates. mdpi.com |

| Triazole Hybrids | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). nih.gov | Enhanced biological activity. nih.gov |

| Polymers | Monomer functionalization followed by polymerization. rsc.org | Bio-based and sustainable materials, coatings. rsc.orgresearchgate.net |

| Organometallics | Direct metallation reactions. acs.org | Precursors for complex organic synthesis. acs.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Aryl Ether Systems

For aryl ether systems like this compound, future research will benefit from:

Reactivity and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome, yield, and selectivity of new transformations. rjptonline.orgchemeurope.com This can help chemists prioritize experiments and select the most promising reaction conditions, streamlining the synthesis of new derivatives. chemeurope.com

Computational Modeling of Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to investigate reaction mechanisms and predict the reactivity of molecules. ibm.comnih.govnih.gov For example, computational studies can elucidate the energetics of different pathways in the Claisen rearrangement or predict the reactivity of substituted aryl ethers in various reactions. ibm.com

De Novo Design of Derivatives: AI algorithms can be used to design new molecules with desired properties. By learning the structure-activity relationships from existing data, these models can propose novel derivatives of this compound that are optimized for specific applications.

Development of Universal Prediction Platforms: The creation of structure-based ML platforms that can predict a wide range of chemical properties and reactivities from simple molecular representations (like SMILES) is a major goal. chemrxiv.org Such tools would allow for rapid in silico screening of potential reactions and derivatives within the aryl ether chemical space. chemrxiv.org

Q & A

Q. What are the common synthetic routes for preparing Allyl (3,4-dimethoxyphenyl) ether?

The primary method involves Williamson ether synthesis :

- React 3,4-dimethoxyphenol with an allyl halide (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ or NaOH).

- The phenol’s hydroxyl group is deprotonated, forming a phenoxide ion, which undergoes nucleophilic substitution with the allyl halide.

- Purification typically involves column chromatography to remove unreacted phenol or dialkylated by-products .

- Alternative methods include Mitsunobu reactions (using DEAD/TPP and allyl alcohol), though this is less common for simple aryl allyl ethers.

Q. How is this compound characterized spectroscopically?

Key spectroscopic features include:

- ¹H NMR :

- Allyl group signals: δ 5.8–6.0 ppm (CH₂=CH–, multiplet), δ 5.2–5.4 ppm (–OCH₂–, doublet).

- Aromatic protons: δ 6.7–7.0 ppm (split by methoxy substituents).

- Methoxy groups: δ 3.8–3.9 ppm (singlet, 6H).

- ¹³C NMR :

- Allyl carbons: δ 117–120 ppm (CH₂=CH–), δ 70–75 ppm (–OCH₂–).

- Aromatic carbons: δ 148–150 ppm (C–OCH₃), δ 110–120 ppm (aromatic CH).

- IR : Strong C–O–C stretch (~1200 cm⁻¹) and aromatic C–H stretches (~3000 cm⁻¹) .

Q. What are typical impurities in the synthesis of this compound, and how are they identified?

Common impurities include:

- Unreacted 3,4-dimethoxyphenol : Detected via TLC (lower Rf value) or HPLC.

- Dialkylated products : Identified by mass spectrometry (higher molecular weight) or ¹H NMR (additional allyl signals).

- Oxidation by-products : Allyl groups may oxidize to epoxides; confirmed via IR (epoxide C–O stretch at ~850 cm⁻¹) or GC-MS .

Advanced Questions

Q. How can this compound be used in orthogonal protecting group strategies?

- The allyl group is stable under acidic conditions (e.g., TFA) but can be cleaved selectively via palladium-catalyzed deallylation (e.g., Pd(PPh₃)₄ with morpholine).

- In contrast, benzyl or p-methoxybenzyl (PMB) ethers are cleaved under acidic/hydrogenolytic conditions, allowing sequential deprotection.

- Example: In carbohydrate synthesis, the allyl ether remains intact during PMB cleavage with DDQ, enabling stepwise functionalization .

Q. How do the 3,4-dimethoxy substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methoxy groups are strongly activating and ortho/para-directing .

- The para position to the ether oxygen is sterically hindered, favoring substitution at the ortho position relative to the methoxy groups.

- Experimental validation: Nitration of this compound with HNO₃/H₂SO₄ yields 2-nitro derivatives as major products, confirmed by NOESY NMR .

Q. What stability challenges arise when using this ether under radical or oxidative conditions?

-

The allyl group is susceptible to radical polymerization or oxidative cleavage (e.g., ozonolysis).

-

Mitigation: Use radical inhibitors (e.g., BHT) during high-temperature reactions.

-

Stability

Condition Stability TFA (0°C, 2h) Stable (no cleavage) Ozone (-78°C) Cleavage to aldehyde H₂O₂/Fe²⁺ Partial oxidation

Q. How is this compound utilized in natural product synthesis?

- Found in Myristica fragrans (nutmeg) derivatives, it serves as a precursor for lignans (e.g., maculatin).

- Synthetic applications:

Q. Methodological Notes

- Stereochemical analysis : Use chiral HPLC or Mosher’s ester derivatives to resolve enantiomers.

- Contradiction resolution : Conflicting reactivity data (e.g., acid stability) should be cross-validated via control experiments with internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.